molecular formula C8H3F4NO4 B2884158 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid CAS No. 1389313-52-3

2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid

Cat. No.: B2884158
CAS No.: 1389313-52-3
M. Wt: 253.109
InChI Key: FEGCOZKWDPXHID-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile . This suggests that these could be potential targets of the compound.

Mode of Action

The compound interacts with its targets through a chemical reaction. It reacts with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product . This suggests that the compound may act as a reagent in the Ugi four-component reaction (U-4CR), a powerful tool for the synthesis of peptidomimetics and α-amino acid derivatives.

Result of Action

The result of the action of 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid is the formation of the Ugi product when it reacts with an aldehyde, isonitrile, and a primary amine . This indicates that the compound plays a crucial role in facilitating the synthesis of complex organic molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, is known to be influenced by mild and functional group tolerant reaction conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized under the action of an oxidant to produce 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2

Properties

IUPAC Name

2-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO4/c9-6-4(7(14)15)1-3(8(10,11)12)2-5(6)13(16)17/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGCOZKWDPXHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389313-52-3
Record name 2-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
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